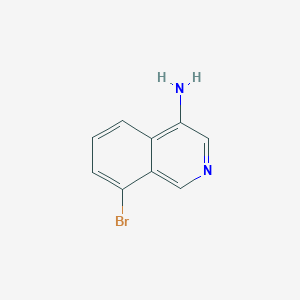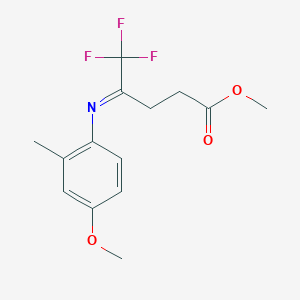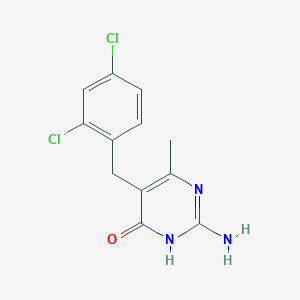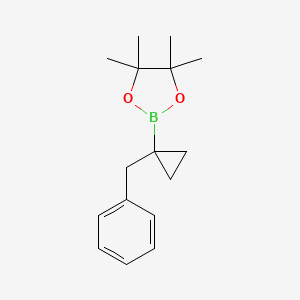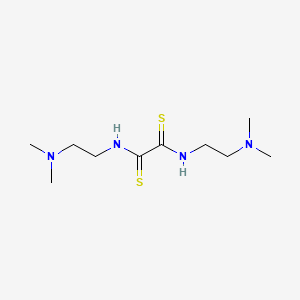![molecular formula C14H9N3O3 B13928444 Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]- CAS No. 502422-51-7](/img/structure/B13928444.png)
Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]-: is a heterocyclic aromatic organic compound It consists of a pyridine ring substituted with a 2-(3-nitrophenyl)-4-oxazolyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]- typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with sulfur dioxide (SO₂) and hydrogen sulfite (HSO₃⁻) in water to yield 3-nitropyridine . This intermediate can then be further reacted with appropriate reagents to introduce the 2-(3-nitrophenyl)-4-oxazolyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions: Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, amines) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]- involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .
類似化合物との比較
3-Nitropyridine: A precursor in the synthesis of Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]-.
4-Nitropyridine: Another nitropyridine derivative with different substitution patterns.
2-(3-Nitrophenyl)pyridine: A compound with a similar structure but lacking the oxazolyl group.
Uniqueness: Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]- is unique due to the presence of both the nitrophenyl and oxazolyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
502422-51-7 |
|---|---|
分子式 |
C14H9N3O3 |
分子量 |
267.24 g/mol |
IUPAC名 |
2-(3-nitrophenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H9N3O3/c18-17(19)11-5-3-4-10(8-11)14-16-13(9-20-14)12-6-1-2-7-15-12/h1-9H |
InChIキー |
VVAAKNGCCMGISN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=COC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B13928367.png)
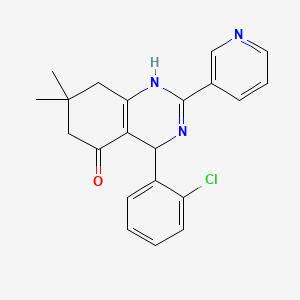
![[2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13928374.png)
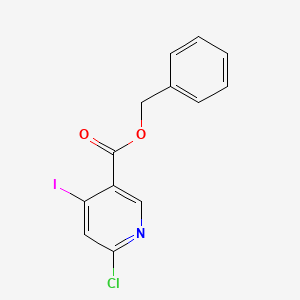
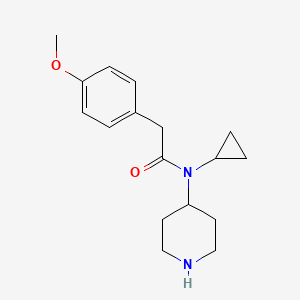
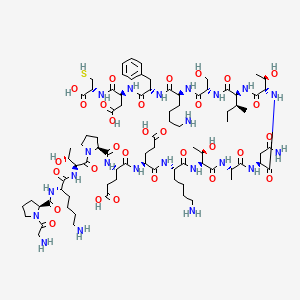
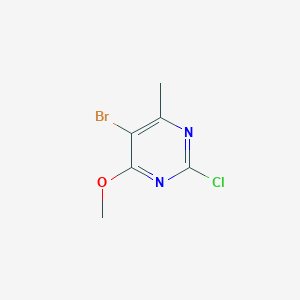
![(3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13928395.png)
